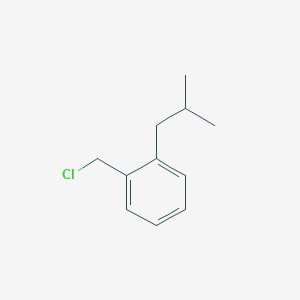

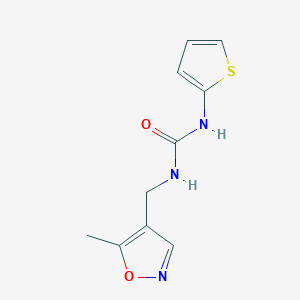

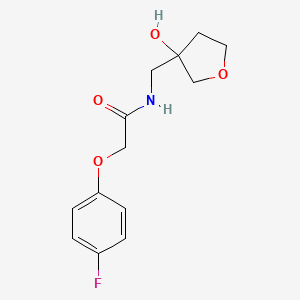

1-((5-Methylisoxazol-4-yl)methyl)-3-(thiophen-2-yl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-((5-Methylisoxazol-4-yl)methyl)-3-(thiophen-2-yl)urea, also known as MI-TU, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. MI-TU is a urea derivative that has shown promising results in the treatment of cancer, inflammation, and various other diseases.

Aplicaciones Científicas De Investigación

Anion Receptors and Enantioselective Binding

Urea and thiourea derivatives have been explored for their potential as neutral enantioselective anion receptors. A study by Roussel et al. (2006) on non-racemic atropisomeric (thio)ureas investigated their ability to selectively bind amino-acid derivatives. The research found modest enantioselectivities and unexpected behaviors in binding affinities, offering insights into the design of bifunctional organocatalysts (Roussel et al., 2006).

Conformational Adjustments in Synthons

Phukan and Baruah (2016) examined the conformational adjustments in synthons of urea and thiourea assemblies. Their work highlighted the impact of intramolecular hydrogen bonding and the role of anions in guiding the assembly of thiazole-based compounds. This study provides a foundation for understanding the self-assembly and polymorphism of these compounds (Phukan & Baruah, 2016).

Rheology, Morphology, and Gelation Properties

The study by Lloyd and Steed (2011) explored the anion-dependent rheology, morphology, and gelation properties of hydrogels formed by urea derivatives. This research opens avenues for tuning the physical properties of gels for potential applications in material science (Lloyd & Steed, 2011).

Antifilarial Agents

Research by Ram et al. (1984) on 1-(5-benzoylbenzimidazol-2-yl)-3-substituted ureas unveiled their antifilarial activity against Brugia pahangi and Litomosoides carinii, indicating the potential of urea derivatives in developing new therapeutic agents for filarial diseases (Ram et al., 1984).

Microwave-Assisted Synthesis

Li and Chen (2008) reported on the microwave-assisted synthesis of thiadiazol-2-yl urea derivatives, showcasing an efficient method that reduces reaction times and enhances yield. This technique could streamline the production of urea derivatives for various applications (Li & Chen, 2008).

Anti-microbial Activity and Cytotoxicity

A study by Shankar et al. (2017) synthesized novel urea derivatives and evaluated their anti-microbial activity and cytotoxicity. The findings revealed promising anti-microbial effects against selected bacterial strains and moderate to good activity against fungal pathogens, suggesting potential in drug development (Shankar et al., 2017).

Propiedades

IUPAC Name |

1-[(5-methyl-1,2-oxazol-4-yl)methyl]-3-thiophen-2-ylurea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2S/c1-7-8(6-12-15-7)5-11-10(14)13-9-3-2-4-16-9/h2-4,6H,5H2,1H3,(H2,11,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUOROADNMMDLPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)CNC(=O)NC2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((5-Methylisoxazol-4-yl)methyl)-3-(thiophen-2-yl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(3,4-dimethoxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2380975.png)

![4-Amino-2-methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazine 1,1-dioxide hydrochloride](/img/no-structure.png)

![3-Chloro-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2380980.png)

![[2-(4-methylphenyl)sulfanylpyridin-3-yl]methyl N-(3,5-dichlorophenyl)carbamate](/img/structure/B2380982.png)

![N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenoxybenzenesulfonamide](/img/structure/B2380984.png)

![7-(2-chlorobenzyl)-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2380985.png)